molecular formula C9H21NO B13101081 4-(Aminomethyl)-4-methoxyheptane CAS No. 326487-90-5

4-(Aminomethyl)-4-methoxyheptane

Cat. No.: B13101081
CAS No.: 326487-90-5
M. Wt: 159.27 g/mol
InChI Key: YQNRQPMSVKBJCH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methoxyheptane is an organic compound with a unique structure that includes an aminomethyl group and a methoxy group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methoxyheptane can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptane with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Reagents: 4-methoxyheptane, formaldehyde, ammonia

    Catalysts: Acid catalysts such as hydrochloric acid

    Temperature: Moderate temperatures around 50-70°C

    Solvents: Aqueous or organic solvents like ethanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methoxyheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(formyl)-4-methoxyheptane or 4-(carboxyl)-4-methoxyheptane.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted heptane derivatives.

Scientific Research Applications

4-(Aminomethyl)-4-methoxyheptane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methoxyheptane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.

    4-(Aminomethyl)piperidine: Utilized in organic synthesis and drug development.

    4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists.

Uniqueness

4-(Aminomethyl)-4-methoxyheptane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

326487-90-5

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxy-2-propylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-6-9(8-10,11-3)7-5-2/h4-8,10H2,1-3H3

InChI Key

YQNRQPMSVKBJCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CN)OC

Origin of Product

United States

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